![molecular formula C12H10BrFO2S B3289005 Ethyl 3-(bromomethyl)-4-fluoro-1-benzothiophene-2-carboxylate CAS No. 854357-40-7](/img/structure/B3289005.png)
Ethyl 3-(bromomethyl)-4-fluoro-1-benzothiophene-2-carboxylate
Overview
Description
Ethyl 3-(bromomethyl)-4-fluoro-1-benzothiophene-2-carboxylate is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound belongs to the class of benzothiophene derivatives, which have been extensively studied for their diverse biological activities.
Scientific Research Applications
- Ethyl 3-(bromomethyl)-4-fluoro-1-benzothiophene-2-carboxylate can serve as a building block for block copolymers. For instance, researchers have synthesized poly(styrene-b-methyl methacrylate) block copolymers using reversible addition-fragmentation chain transfer (RAFT) polymerization. The bromomethyl group allows controlled polymerization, leading to well-defined copolymers .
- The compound’s bromomethyl functionality makes it useful in allylation reactions. It has been employed in the allylation of aldehydes and Schiff bases. The resulting allylation products find applications in the synthesis of biologically active compounds, including pheromones, antitumor agents, and retinoids .
- Researchers have studied the byproducts of this compound using ESI-MS. The quasi-molecular ion peak cluster [M + H]⁺ observed in the spectrum provides insights into its structure and reactivity .
- Ethyl 3-(bromomethyl)-4-fluoro-1-benzothiophene-2-carboxylate can be used as a versatile synthetic intermediate for functionalizing organic molecules. Its bromomethyl group allows for further derivatization and modification .
- Researchers exploring surface modification or materials functionalization may find this compound valuable due to its unique fluorine and bromine substituents. It could be incorporated into materials for specific applications .
- The compound’s fluorine atom and bromomethyl group could be exploited in chemical biology studies. Researchers might use it as a probe or precursor for labeling biomolecules or studying specific interactions .
Polymer Chemistry and Block Copolymers
Allylation Reactions
Electrospray Ionization Mass Spectroscopy (ESI-MS)
Organic Synthesis and Functionalization
Materials Science and Surface Modification
Chemical Biology and Probes
properties
IUPAC Name |
ethyl 3-(bromomethyl)-4-fluoro-1-benzothiophene-2-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrFO2S/c1-2-16-12(15)11-7(6-13)10-8(14)4-3-5-9(10)17-11/h3-5H,2,6H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLWGPIATBMFMEW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(C=CC=C2S1)F)CBr | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrFO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301144020 | |
Record name | Benzo[b]thiophene-2-carboxylic acid, 3-(bromomethyl)-4-fluoro-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301144020 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(bromomethyl)-4-fluoro-1-benzothiophene-2-carboxylate | |
CAS RN |
854357-40-7 | |
Record name | Benzo[b]thiophene-2-carboxylic acid, 3-(bromomethyl)-4-fluoro-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=854357-40-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzo[b]thiophene-2-carboxylic acid, 3-(bromomethyl)-4-fluoro-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301144020 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.